molecular formula C14H19NO4 B12523418 3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid CAS No. 798552-07-5

3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid

Cat. No.: B12523418
CAS No.: 798552-07-5
M. Wt: 265.30 g/mol
InChI Key: RZUWLSMVRDJKPW-UHFFFAOYSA-N
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Description

3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid is a chemical compound with the molecular formula C14H19NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a tert-butoxy group through an amino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid typically involves the reaction of 3-amino benzoic acid with tert-butyl 2-oxo-2-propanoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(1-(tert-butoxy)-1-oxopropan-2-yl)benzoic acid
  • ®-3-(1-(tert-butoxy)-1-oxopropan-2-yl)benzoic acid
  • 2-[(tert-butoxy)-1-oxopropan-2-yl]benzoic acid

Uniqueness

3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tert-butoxy group provides steric hindrance, affecting its reactivity and interactions with other molecules .

Properties

CAS No.

798552-07-5

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

3-[[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]benzoic acid

InChI

InChI=1S/C14H19NO4/c1-9(13(18)19-14(2,3)4)15-11-7-5-6-10(8-11)12(16)17/h5-9,15H,1-4H3,(H,16,17)

InChI Key

RZUWLSMVRDJKPW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC1=CC=CC(=C1)C(=O)O

Origin of Product

United States

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